1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene
Overview
Description
“1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene” is a chemical compound with the molecular formula C7H2Cl4FNO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene” involves the use of 2-chloro-4-fluorobenzoic acid as a precursor . The reaction conditions include a temperature of 70-110°C and a duration of 3-6.45 hours .Molecular Structure Analysis
The molecular structure of “1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene” can be represented by the formula C7H2Cl4FNO2 . The exact mass of the molecule is 290.882355 .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 333.1±37.0 °C at 760 mmHg, and a flash point of 155.3±26.5 °C . The vapour pressure is 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene serves as a versatile precursor in the synthesis of heterocyclic compounds due to its reactive substituents. For instance, it has been used in the preparation of 1,3,5-trisubstituted benzene derivatives through reactions that demonstrate the compound's utility in constructing complex molecular architectures. This utility underscores its role in organic synthesis, particularly in creating molecules with potential biological or material applications (Křupková et al., 2013).
Luminescent Materials
The compound's derivatives have found applications in the development of luminescent metal-organic frameworks (MOFs). These materials, synthesized using 1,3,5-benzenetricarboxylate and various other linkers, exhibit unique fluorescence properties. These properties are utilized in sensing applications, such as the detection of organic nitro compounds and iodine capture, demonstrating the compound's potential in creating functional materials for environmental monitoring and sensing technologies (Rachuri et al., 2015).
Fluorination Reactions
In the realm of fluorine chemistry, 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is an essential intermediate. It has been used to study fluorination reactions, where its structure facilitates the introduction of fluorine atoms into aromatic compounds. These reactions are critical for the synthesis of fluorinated organic molecules that are increasingly important in pharmaceuticals, agrochemicals, and materials science (Fedorov et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXTPPFKISHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632948 | |
Record name | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20632948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |
CAS RN |
908009-54-1 | |
Record name | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20632948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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